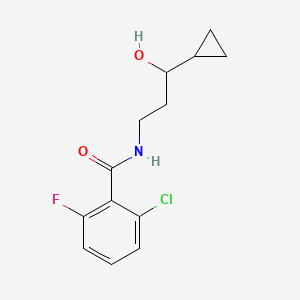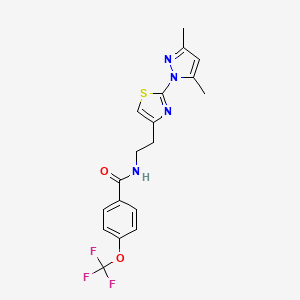![molecular formula C13H19NO B2484162 [1-(Benzylamino)cyclopentyl]methanol CAS No. 1179161-54-6](/img/structure/B2484162.png)
[1-(Benzylamino)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis Molecular structure analysis, particularly crystallographic studies, plays a crucial role in understanding the conformation and stereochemistry of cyclopentyl derivatives. The crystal structures of related compounds, such as (1S,2R)-2-benzamidocyclohexane-1-calboxylic acid and [(1S,2R)-2-(benzylamino)cyclohexyl]methanol, provide insights into their molecular conformation and the impact on their chemical properties (Kimino & Fujii, 2013).
Chemical Reactions and Properties The reactivity of [1-(Benzylamino)cyclopentyl]methanol derivatives can be explored through various chemical reactions, including cycloadditions, which are pivotal for the construction of complex molecular frameworks. For instance, the use of α-trifluoromethyl-(indol-3-yl)methanols in [3+2] cycloaddition for synthesizing cyclopenta[b]indole alkaloids demonstrates the versatility of cyclopentyl derivatives in synthesizing heterocyclic compounds (Dong et al., 2014).
Physical Properties Analysis The study of physical properties, such as solubility, melting point, and crystallinity, is essential for understanding the behavior of [1-(Benzylamino)cyclopentyl]methanol in various solvents and conditions. Research on similar compounds, like the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, contributes to this understanding by elucidating the impact of structural variations on physical properties (Mitsumoto & Nitta, 2004).
Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for the application of [1-(Benzylamino)cyclopentyl]methanol derivatives in synthetic chemistry. The exploration of novel synthesis methods and the reactivity of related compounds, like the highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, showcases the broad applicability of these derivatives in chemical synthesis (Ozcubukcu et al., 2009).
科学的研究の応用
Catalyst Development and Methanol Synthesis
Research has shown that methanol serves as a key component in the development of catalysts for energy conversion processes. The synthesis of methanol from CO2 and renewable H2, facilitated by metal-organic frameworks (MOFs), has been identified as a crucial process for energy and chemical transition. This process demonstrates the potential of methanol in contributing to a sustainable hydrogen economy, highlighting the innovation in catalyst development for low-temperature applications (Din et al., 2020).
Methanol as a Fuel and Energy Carrier
Methanol's role as a clean-burning fuel and its application in direct methanol fuel cells (DMFCs) and internal combustion engines (ICEs) are significant. Research has focused on methanol's ability to improve engine performance and reduce emissions, with particular attention to methanol-gasoline blends in spark ignition engines. The use of methanol not only enhances engine efficiency but also contributes to environmental protection by lowering greenhouse gas emissions (Kowalewicz, 1993).
Environmental Applications and Methanol Decomposition
Studies have explored methanol's application in environmental monitoring and pollution reduction. For instance, methanol has been used as a marker for assessing the condition of solid insulation in power transformers, demonstrating its potential in environmental monitoring and maintenance of electrical infrastructure (Jalbert et al., 2019).
Methanol in Chemical Reactions and Synthesis
The versatility of methanol extends to its use in various chemical reactions and synthesis processes. Research has delved into the mechanisms of methanol oxidation on platinum electrodes, offering insights into the optimization of catalysts for energy conversion and storage applications. This line of research underscores methanol's role in advancing chemical synthesis techniques and improving the efficiency of fuel cells (Cohen et al., 2007).
Safety and Hazards
“[1-(Benzylamino)cyclopentyl]methanol” is classified as a dangerous compound. The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[1-(benzylamino)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(8-4-5-9-13)14-10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJHOATVHDDNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)
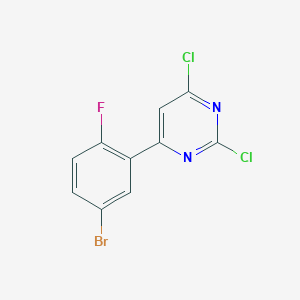
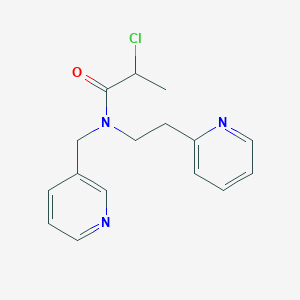
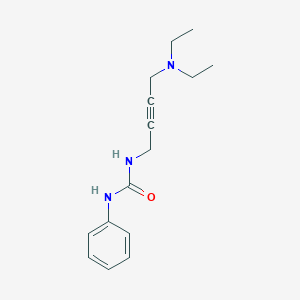



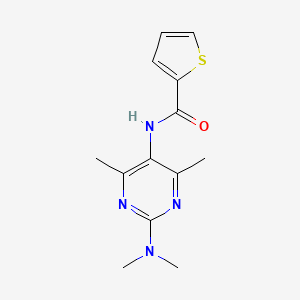
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
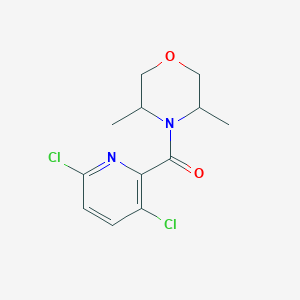
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
